2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H23N5OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the thio and hydrazide functionalities. The final step involves the condensation of the intermediate with 3-pyridinylmethylidene to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinylmethylidene group, converting it to a more saturated form.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies investigating enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole ring is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide apart from similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the pyridinylmethylidene group
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-17-8-10-18(11-9-17)15-28-21-7-3-2-6-20(21)26-23(28)30-16-22(29)27-25-14-19-5-4-12-24-13-19/h2-14H,15-16H2,1H3,(H,27,29)/b25-14+ |
InChI Key |
PHBGZYDZTFLHIG-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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